molecular formula C23H24N2O5S2 B11682400 Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11682400
M. Wt: 472.6 g/mol
InChI Key: YOLUWYAQGQUICI-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple functional groups such as ester, amide, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Ester Group: The ester group can be introduced via esterification of the thiophene ring with ethyl alcohol in the presence of an acid catalyst.

    Formation of the Amide and Sulfonamide Groups: The amide and sulfonamide groups can be introduced through nucleophilic substitution reactions involving appropriate amine and sulfonyl chloride reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester or amide groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse functional groups and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the sulfonamide group can interact with enzyme active sites, leading to inhibition of enzyme activity. The ester and amide groups can also participate in hydrogen bonding and hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the additional functional groups present in the target compound, resulting in different reactivity and applications.

    Thiophene-3-carboxamide: Contains an amide group but lacks the ester and sulfonamide groups, leading to different chemical properties.

    Thiophene-2-sulfonamide: Contains a sulfonamide group but lacks the ester and amide groups, resulting in different biological activities.

Properties

Molecular Formula

C23H24N2O5S2

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O5S2/c1-4-16-14-19(23(27)30-5-2)22(31-16)24-21(26)18-8-6-7-9-20(18)25-32(28,29)17-12-10-15(3)11-13-17/h6-14,25H,4-5H2,1-3H3,(H,24,26)

InChI Key

YOLUWYAQGQUICI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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